![molecular formula C17H14N2O4 B2704138 3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile CAS No. 1798639-46-9](/img/structure/B2704138.png)
3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile
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Description
3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzonitrile, commonly known as MOAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. MOAB is a member of the azetidine family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Scientific Research Applications
Synthetic Pathways and Derivatives
Synthesis of Heterocyclic Compounds : Azetidine and its derivatives serve as key intermediates in synthesizing a wide array of heterocyclic compounds. For instance, research has demonstrated the synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reactions. These spirocycles are valuable in developing pharmaceuticals and materials science due to their complex and unique structural features (Jones, Proud, & Sridharan, 2016).
Antimicrobial and Insecticidal Potential : Certain derivatives synthesized from azetidine have been evaluated for their antimicrobial and insecticidal properties. For example, pyrimidine linked pyrazole heterocyclics showed potential against Pseudococcidae insects and selected microorganisms, highlighting their utility in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Heterocyclic Annulation and Dyes : The compound has been utilized in heterocyclic annulation studies, leading to the synthesis of novel dibenzoxepino-fused heterocycles. These findings are crucial for creating new materials with potential applications in dyes, pharmaceuticals, and organic electronics (Kumar, Ila, & Junjappa, 2007).
properties
IUPAC Name |
3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-5-14(7-16(20)22-11)23-15-9-19(10-15)17(21)13-4-2-3-12(6-13)8-18/h2-7,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOZTSLZQCQONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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